(3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
(3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that features a tetrazole ring, a phenyl group, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring is synthesized via a cyclization reaction involving a suitable precursor.
Attachment of the Pyridine Ring: The pyridine ring is introduced through an etherification reaction using 6-methylpyridin-2-ol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield a lactam, while reduction of the tetrazole ring may produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of tetrazole-containing molecules.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the tetrazole ring, which is known to mimic carboxylic acids in biological systems .
Medicine
In medicine, the compound could be explored for its potential as a drug candidate, particularly in areas where tetrazole derivatives have shown efficacy, such as antihypertensive and anti-inflammatory therapies .
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or mechanical properties, leveraging the stability and reactivity of the tetrazole ring.
Mechanism of Action
The mechanism of action of (3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone likely involves interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to biological targets .
Comparison with Similar Compounds
Similar Compounds
(3-(1H-tetrazol-1-yl)phenyl)methanone: Lacks the piperidine and pyridine rings, making it less complex.
(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone:
Uniqueness
The uniqueness of (3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone lies in its combination of multiple functional groups, which confer a diverse range of chemical and biological properties. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-14-4-2-7-18(21-14)27-17-8-10-24(11-9-17)19(26)15-5-3-6-16(12-15)25-13-20-22-23-25/h2-7,12-13,17H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASGHOTZZIVKHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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